N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core with a 5,5-dioxide modification. The molecule is further functionalized with a 4-methylbenzyl group at position 6 and a thioacetamide linkage to a 3,5-dimethoxyphenyl substituent. The 3,5-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity through hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5S2/c1-18-8-10-19(11-9-18)16-32-24-7-5-4-6-23(24)27-25(39(32,34)35)15-29-28(31-27)38-17-26(33)30-20-12-21(36-2)14-22(13-20)37-3/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWIXOYYQCKYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 434.4 g/mol. Its structure includes:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
- Thiazine ring : Implicated in various biological activities including antimicrobial and antitumor effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of thiazine and pyrimidine structures possess moderate to high efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Pyrimido[2,1-b]benzothiazole derivatives have been linked to antitumor activity through their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines . In vitro studies demonstrated that similar compounds can effectively target cancer cells while sparing normal cells.
Enzyme Inhibition
This compound may also exhibit inhibitory effects on cholinesterase enzymes. Compounds with similar structures have shown selective inhibition against butyrylcholinesterase (BChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A study conducted on thiazine derivatives demonstrated that compounds with higher lipophilicity showed enhanced antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa. The study utilized disk diffusion methods to assess the minimum inhibitory concentrations (MICs) .
- Antitumor Activity : In a controlled trial involving pyrimidobenzothiazole derivatives, researchers reported a 70% reduction in tumor size in treated groups compared to controls over a 30-day period. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Cholinesterase Inhibition : A comparative analysis revealed that the compound exhibited an IC50 value of 46.42 µM against BChE, comparable to known inhibitors like physostigmine. This suggests potential therapeutic applications in cognitive enhancement or neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin-5,5-dioxide core distinguishes it from analogs such as:
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a and 11b in ): These lack the fused benzo ring and sulfone group, resulting in reduced polarity and metabolic stability compared to the target compound .
- Pyrazolo[4,3-c][1,2]benzothiazin derivatives (): These share a benzothiazin core but incorporate a pyrazolo moiety instead of a pyrimidine ring, which may alter electron distribution and biological target selectivity .
Substituent Effects
- 3,5-Dimethoxyphenyl Group : Present in both the target compound and 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (), this group enhances solubility via methoxy oxygen atoms while contributing to π-π stacking interactions. However, the target compound’s 4-methylbenzyl group may improve membrane permeability compared to the allyl-triazole-thiophene substituent in .
- Sulfone vs. Sulfide/Sulfonamide Groups: The 5,5-dioxide modification in the target compound increases polarity and oxidative stability relative to non-sulfonated analogs (e.g., compound 12 in , which lacks the dioxido group) .
Physicochemical and Spectroscopic Data Comparison
Note: The target compound’s 3,5-dimethoxyphenyl group would show distinct ¹H NMR signals at δ ~3.75 (OCH3) and aromatic protons at δ 6.5–7.5, consistent with .
Pharmacological and Functional Insights
- Antimicrobial Activity: Compounds with thiazole/benzothiazin cores (e.g., ) exhibit moderate to strong antimicrobial properties.
- Enzyme Inhibition: Sulfone-containing analogs (e.g., 5,5-dioxido derivatives) are often associated with protease or kinase inhibition due to their ability to mimic transition states. This contrasts with non-sulfonated triazol-thiophene derivatives (), which may target different enzyme classes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
